4-Methylthiobutyl isocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

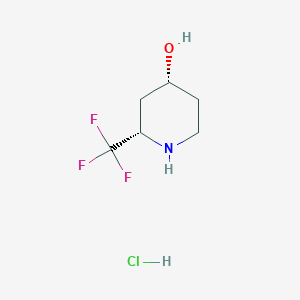

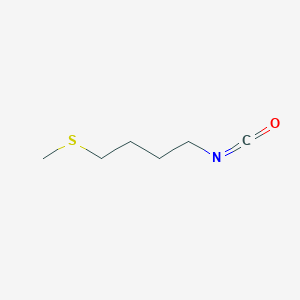

4-Methylthiobutyl isocyanate, also known as Erucin, is found in brassicas and occurs in seeds of salad rocket . It is a small molecule and is considered a contaminant .

Molecular Structure Analysis

The molecular structure of 4-Methylthiobutyl isocyanate is represented by the formula C6H11NS2 . The molecular weight of the compound is 161.29 .Chemical Reactions Analysis

Isocyanates are known to react with water across either the N=C or C=O bonds, producing carbamate and imidic acid, respectively . The reaction across the N=C bond to form carbamate is favored . Additional negative cyclotrimerization enthalpy changes were observed for n-alkyl-substituted isocyanates .Physical And Chemical Properties Analysis

4-Methylthiobutyl isocyanate has a density of 1.0±0.1 g/cm3 . Its boiling point is 250.6±23.0 °C at 760 mmHg . The melting point of the compound is 52 °C , and its flash point is 105.4±22.6 °C .Wissenschaftliche Forschungsanwendungen

Cancer Research

4-Methylthiobutyl isocyanate: has been studied for its potential anti-cancer effects. For instance, its hydrolytic product, 4-(methylthio)butyl isothiocyanate (4-MTBITC) , has been explored for its anti-cancer effect against breast cancer induced by 7,12-dimethylbenz[a]anthracene (DMBA) under hypoxic conditions .

Polyurethane Production

The compound’s role in the production of polyurethanes is significant. A broad analysis of patents reveals a steady increase in interest in polyurethane and isocyanate applications since the 1970s, indicating ongoing research and development in this field .

Antineoplastic Activity

4-Methylthiobutyl isocyanate: and its derivatives have shown antineoplastic activity. Specifically, MTBITC (erucin) has demonstrated selective killing of tumor cells and tumor-initiating cells through a p53-independent mechanism .

Enzymatic Hydrolysis Studies

The compound is obtained from enzymatic hydrolysis of glucoerucin, isolated from rocket plant species such as Eruca sativa Mill. and Diplotaxis tenuifolia L. , which suggests its importance in biochemical studies related to enzymatic processes .

Wirkmechanismus

4-Methylthiobutyl isocyanate, also known as 1-isocyanato-4-methylsulfanylbutane, is a hydrolytic product from the plant Eruca sativa Thell . This compound has been studied for its potential anti-cancer effects .

Target of Action

The primary targets of 4-Methylthiobutyl isocyanate are cancer cells, including chemoresistant cancer initiating cells . It has shown selective cytotoxicity on liver cancer cells and has been used against 7,12-dimethylbenz[a]anthracene (DMBA) induced breast cancer .

Mode of Action

4-Methylthiobutyl isocyanate interacts with its targets by inducing cell cycle arrest in the G2/M phase . It down-regulates the phosphorylation of S6 ribosomal protein in all tested breast cancer cell lines . It also reduces HER2 receptor levels in certain cell lines .

Biochemical Pathways

This compound affects the hypoxia and glycolytic pathways . It inhibits the up-regulation of glycolytic enzymes caused by DMBA . The hypoxia pathway was evaluated using RT-PCR and it was found that the 40 mg/kg doses of 4-Methylthiobutyl isocyanate statistically lowered the expression of HIF-1α . The Akt/mTOR signaling pathway was one of the major pathways involved in 4-Methylthiobutyl isocyanate-induced cell growth arrest .

Pharmacokinetics

Dose-dependent pharmacokinetic parameters were observed in rats given 10, 20, and 40 mg/kg oral doses of 4-Methylthiobutyl isocyanate . At the highest dose of 40 mg/kg, Cmax was 437.33 μg/ml and Tmax was 30 min, suggesting quick absorption and delayed elimination .

Result of Action

4-Methylthiobutyl isocyanate effectively inhibits the proliferation of cancer cells irrespective of their receptor status . It induces apoptosis at lower concentrations (5–20 μM) and necrosis at higher concentrations (40 μM) . It also irreversibly inhibits the proliferative potential of cancer cells .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-isocyanato-4-methylsulfanylbutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS/c1-9-5-3-2-4-7-6-8/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFBZOLSXMBHIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCN=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

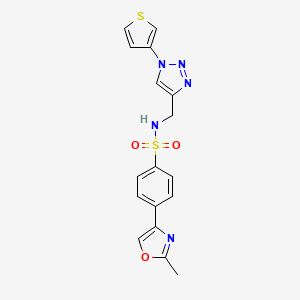

![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2355527.png)

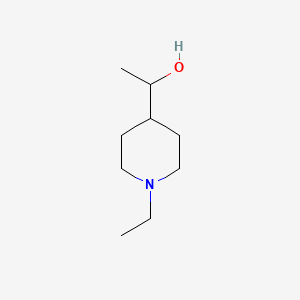

![2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2355529.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2355531.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride](/img/structure/B2355533.png)

![Diethyl 5-[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2355535.png)